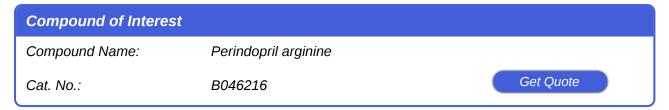


Application Note & Protocol: Long-Term Stability Testing of Perindopril Arginine Formulations

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental design and detailed protocols for conducting long-term stability testing of **Perindopril arginine** formulations in accordance with ICH guidelines.

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat.[1][2] Perindopril is commercially available in different salt forms, with **Perindopril arginine** being developed to improve the stability and shelf-life of the drug compared to the earlier tert-butylamine salt.[3]

Stability testing is a critical component of drug development and regulatory submission, providing evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] This data is used to establish a shelf-life for the drug product and recommend storage conditions.[4] This application note outlines a detailed experimental design for the long-term stability testing of **Perindopril arginine** formulations, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[4][6][7][8]

Experimental Design



The long-term stability study is designed to evaluate the physical, chemical, and microbiological attributes of **Perindopril arginine** formulations over a defined period under controlled storage conditions.

2.1. Materials and Batches

- Drug Product: **Perindopril arginine** tablets (e.g., 5 mg and 10 mg strengths).
- Batches: A minimum of three primary batches of the drug product should be included in the stability study.[4][6] These batches should be manufactured using a process that simulates the final commercial production process and packaged in the proposed commercial packaging.[4]

2.2. Storage Conditions and Testing Frequency

The storage conditions and testing frequency are based on ICH Q1A(R2) guidelines.[4][6][7]

Storage Condition	Temperature	Relative Humidity	Minimum Duration	Testing Frequency
Long-Term	25°C ± 2°C	60% RH ± 5% RH	12 months (or longer to cover proposed shelf- life)	0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate	30°C ± 2°C	65% RH ± 5% RH	6 months	0, 3, 6 months
Accelerated	40°C ± 2°C	75% RH ± 5% RH	6 months	0, 3, 6 months

2.3. Analytical Tests and Acceptance Criteria

A summary of the tests to be performed at each stability time point, along with typical acceptance criteria, is provided in the table below. These criteria should be finalized based on product-specific knowledge and regulatory requirements.



Test	Acceptance Criteria		
Appearance	White, biconvex, film-coated tablets. No physical changes (e.g., discoloration, cracking, swelling).		
Identification (HPLC)	The retention time of the principal peak in the chromatogram of the sample preparation corresponds to that of the standard preparation.		
Assay (HPLC)	90.0% - 110.0% of the label claim for Perindopril arginine.		
Related Substances (HPLC)	Individual known impurity (e.g., Perindoprilat, Diketopiperazine): ≤ 0.5%Individual unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0%		
Dissolution	Q = 80% of the labeled amount of Perindopril arginine dissolved in 30 minutes.		
Water Content (Karl Fischer)	≤ 2.0%		
Microbial Enumeration Tests	Total Aerobic Microbial Count (TAMC): ≤ 1000 CFU/gTotal Yeast and Mold Count (TYMC): ≤ 100 CFU/gAbsence of Escherichia coli		

Experimental Protocols

3.1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is for the simultaneous determination of **Perindopril arginine** (assay) and its related substances.

3.1.1. Chromatographic Conditions



Parameter	Condition
Column	Poroshell 120 Hilic (4.6 x 150 mm, 2.7 μm) or equivalent
Mobile Phase	Acetonitrile : 0.1% Formic acid in water (20:80 v/v)
Flow Rate	1.0 mL/min
Injection Volume	5.0 μL
Column Temperature	40°C
Detection Wavelength	230 nm
Run Time	Approximately 10 minutes

3.1.2. Preparation of Solutions

- Standard Stock Solution (Perindopril Arginine): Accurately weigh and dissolve 10.0 mg of Perindopril arginine reference standard in 25.0 mL of ultrapure water to obtain a concentration of 400 μg/mL.[1]
- Standard Solution (for Assay): Dilute the Standard Stock Solution with mobile phase to obtain a final concentration of approximately 100 μg/mL.
- Sample Preparation (for Assay): Weigh and finely powder not fewer than 20 tablets.
 Accurately weigh a portion of the powder equivalent to 10 mg of Perindopril arginine and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with mobile phase. Filter a portion of this solution through a 0.45 µm nylon filter.
- System Suitability Solution: Prepare a solution containing Perindopril arginine and its
 known impurities at a concentration that allows for the evaluation of resolution and other
 system suitability parameters.

3.1.3. System Suitability



Inject the System Suitability Solution and the Standard Solution. The system is suitable for use if the following criteria are met:

- Tailing Factor: Not more than 2.0 for the Perindopril peak.
- Theoretical Plates: Not less than 2000 for the Perindopril peak.
- Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the Standard Solution.

3.1.4. Procedure

Inject the blank (mobile phase), Standard Solution, and Sample Preparation into the chromatograph. Calculate the percentage of **Perindopril arginine** and the percentage of related substances in the sample.

3.2. Dissolution Test

3.2.1. Dissolution Conditions

Parameter	Condition
Apparatus	USP Apparatus 2 (Paddles)
Dissolution Medium	900 mL of 0.1 N HCl
Paddle Speed	50 RPM
Temperature	37°C ± 0.5°C
Time	30 minutes

3.2.2. Preparation of Solutions

- Standard Solution: Prepare a solution of **Perindopril arginine** reference standard in the dissolution medium at a known concentration.
- Sample: Place one tablet in each dissolution vessel.



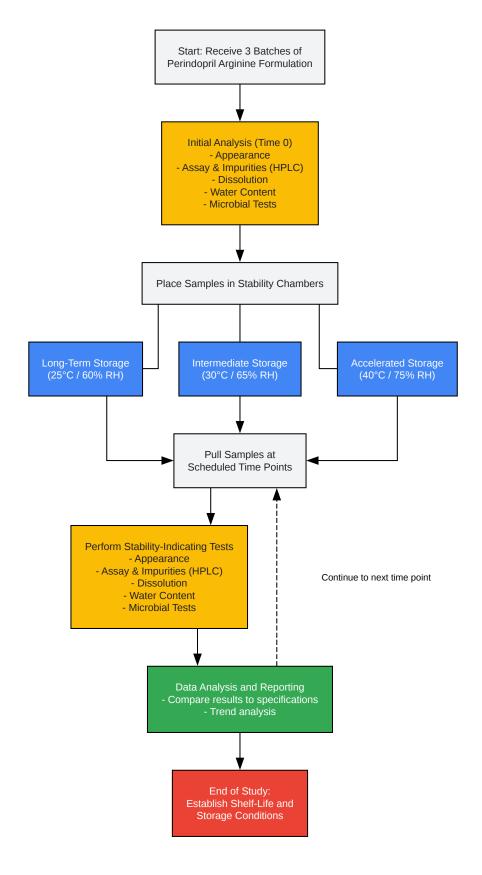
3.2.3. Procedure

After 30 minutes, withdraw a sample from each vessel and filter. Analyze the filtered samples by HPLC or UV spectrophotometry at a suitable wavelength and calculate the percentage of **Perindopril arginine** dissolved.

Visualization of Experimental Workflow and Degradation Pathway

4.1. Experimental Workflow



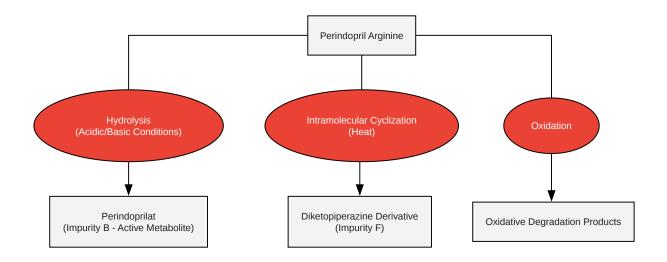


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Caption: Experimental workflow for long-term stability testing of **Perindopril arginine**.



4.2. Perindopril Arginine Degradation Pathway



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Caption: Potential degradation pathways of **Perindopril arginine**.

Data Presentation

All quantitative data generated during the stability study should be summarized in tables for easy comparison and trend analysis.

Table 1: Stability Data for **Perindopril Arginine** Formulation (Batch X) - Long-Term Conditions (25°C/60%RH)



Test	Acceptan ce Criteria	Time 0	3 Months	6 Months	9 Months	12 Months
Appearanc e	White, biconvex tablets	Complies	Complies	Complies	Complies	Complies
Assay (%)	90.0 - 110.0	100.2	99.8	99.5	99.1	98.7
Perindopril at (%)	≤ 0.5	< 0.1	0.1	0.2	0.2	0.3
Diketopiper azine (%)	≤ 0.5	< 0.1	< 0.1	0.1	0.1	0.2
Total Impurities (%)	≤ 1.0	0.2	0.3	0.4	0.5	0.6
Dissolution (%)	Q = 80% in 30 min	95	94	93	92	90
Water Content (%)	≤ 2.0	1.2	1.3	1.3	1.4	1.5

Table 2: Stability Data for **Perindopril Arginine** Formulation (Batch X) - Accelerated Conditions (40°C/75%RH)



Test	Acceptance Criteria	Time 0	3 Months	6 Months
Appearance	White, biconvex tablets	Complies	Complies	Complies
Assay (%)	90.0 - 110.0	100.2	98.5	97.0
Perindoprilat (%)	≤ 0.5	< 0.1	0.3	0.5
Diketopiperazine (%)	≤ 0.5	< 0.1	0.2	0.4
Total Impurities (%)	≤ 1.0	0.2	0.6	1.0
Dissolution (%)	Q = 80% in 30 min	95	90	85
Water Content (%)	≤ 2.0	1.2	1.5	1.8

Conclusion

This application note provides a robust framework for designing and executing a long-term stability study for **Perindopril arginine** formulations. Adherence to these protocols and the principles outlined in the ICH guidelines will ensure the generation of high-quality stability data suitable for regulatory submissions and for establishing the shelf-life and appropriate storage conditions for the drug product. It is essential to tailor the specific test parameters and acceptance criteria based on the characteristics of the specific formulation and applicable regulatory requirements.

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